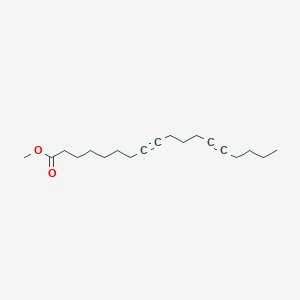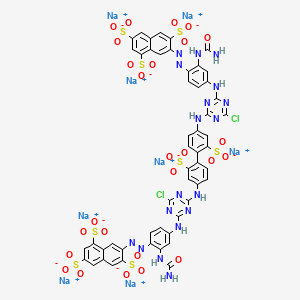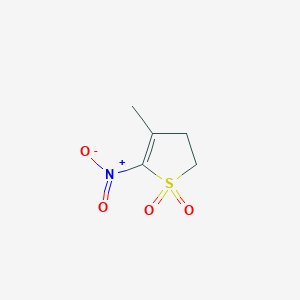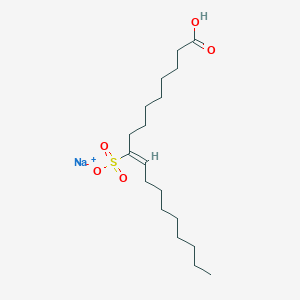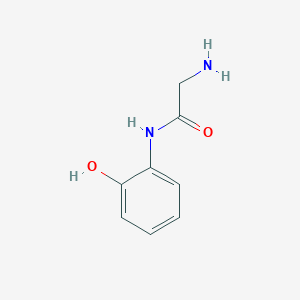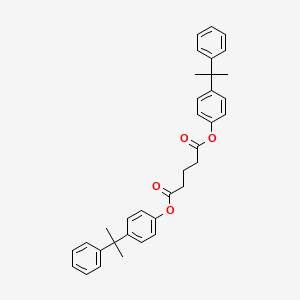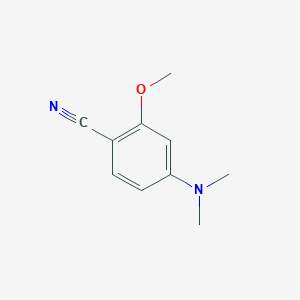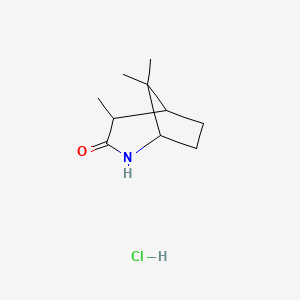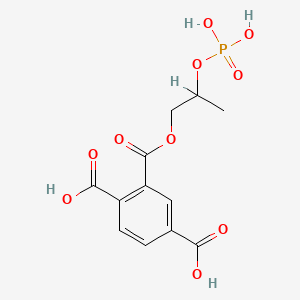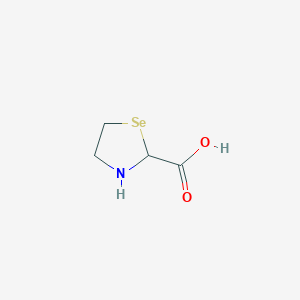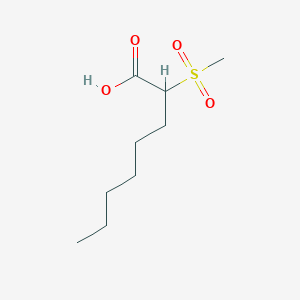![molecular formula C12H13NS B14479493 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole CAS No. 71190-29-9](/img/structure/B14479493.png)
1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable diketone with an amine, followed by cyclization and introduction of the methylsulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiolates or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-6-(methylthio)cyclohepta[c]pyrrole
- 1,3-Dimethyl-6-(ethylsulfanyl)cyclohepta[c]pyrrole
- 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[b]pyrrole
Uniqueness
1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
71190-29-9 |
|---|---|
Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
1,3-dimethyl-6-methylsulfanylcyclohepta[c]pyrrole |
InChI |
InChI=1S/C12H13NS/c1-8-11-6-4-10(14-3)5-7-12(11)9(2)13-8/h4-7H,1-3H3 |
InChI Key |
MJNDUENALLGQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC=C2C(=N1)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


